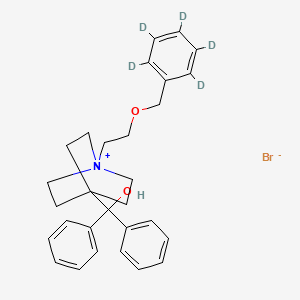

Umeclidinium Bromide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H34BrNO2 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D; |

InChI Key |

PEJHHXHHNGORMP-XBIAMBGESA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-] |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Umeclidinium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Umeclidinium Bromide, with a specific focus on its deuterated analog, Umeclidinium Bromide-d5. This document details the chemical reactions, purification methodologies, and analytical techniques pertinent to the production of this long-acting muscarinic antagonist.

Introduction

Umeclidinium Bromide is a quaternary ammonium anticholinergic agent indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies due to its distinct mass, which allows for precise quantification in biological matrices. This guide outlines the synthetic pathways and purification protocols for both compounds, supported by quantitative data and detailed experimental procedures.

Synthesis of Umeclidinium Bromide

The synthesis of Umeclidinium Bromide is a multi-step process that involves the construction of the quinuclidine core, followed by the introduction of the diphenylmethanol and benzyloxyethyl moieties. Several synthetic routes have been reported in the literature, with a common pathway proceeding through key intermediates. A representative synthesis is outlined below.

Synthetic Scheme

A plausible synthetic route to Umeclidinium Bromide is depicted in the following workflow diagram.

Caption: Synthetic workflow for Umeclidinium Bromide.

Experimental Protocol: Synthesis of Umeclidinium Bromide

The following protocol is a representative example for the synthesis of Umeclidinium Bromide.

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate in a suitable organic solvent (e.g., acetone), an organic base (e.g., potassium carbonate) is added.

-

1-Bromo-2-chloroethane is then added to the mixture.

-

The reaction is stirred at an elevated temperature until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

-

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

The solution is cooled, and a strong base, such as lithium diisopropylamide (LDA), is added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a suitable reagent (e.g., water), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired product.

Step 3: Synthesis of 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol

-

Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF).

-

The solution is cooled, and an excess of phenyl lithium is added portion-wise.

-

The reaction mixture is stirred until the starting material is consumed.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the combined organic extracts are washed, dried, and concentrated to afford the product.

Step 4: Synthesis of Umeclidinium Bromide

-

1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent such as acetonitrile or a ketone.

-

((2-Bromoethoxy)methyl)benzene is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Umeclidinium Bromide.

Quantitative Data: Synthesis

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (by HPLC) (%) | Reference |

| 1. Alkylation | Ethyl Isonipecotate | 1-Bromo-2-chloroethane | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | ~65-80 | >95 | [1] |

| 2. Cyclization | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Lithium diisopropylamide | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | ~70-85 | >97 | [2] |

| 3. Grignard/Organolithium Addition | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | Phenyl Lithium | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | ~80-90 | >98 | [3] |

| 4. Quaternization | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | ((2-Bromoethoxy)methyl)benzene | Umeclidinium Bromide (Crude) | ~80-95 | >95 | [4] |

| Overall | Ethyl Isonipecotate | - | Umeclidinium Bromide (Crude) | ~35-60 | - |

Synthesis of this compound

The synthesis of this compound involves the incorporation of five deuterium atoms. Based on the structure, the most plausible location for deuteration is the phenyl ring of the benzyloxyethyl group. This can be achieved by utilizing a deuterated starting material, such as benzyl-d5-bromide or a related deuterated benzyl alcohol derivative.

Proposed Synthetic Scheme for this compound

A proposed synthetic route for this compound is outlined below, highlighting the introduction of the deuterated moiety in the final step.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the key intermediate, 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, follows the same procedure as described for the non-deuterated synthesis. The final quaternization step is modified as follows:

Step 4 (Deuterated): Synthesis of this compound

-

1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent (e.g., acetonitrile).

-

A deuterated alkylating agent, ((2-Bromoethoxy)methyl)benzene-d5, is added to the solution. This deuterated reagent can be synthesized from commercially available benzyl-d5-alcohol.

-

The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by HPLC or LC-MS.

-

Upon completion, the mixture is cooled, and the precipitated this compound is collected by filtration.

-

The product is washed with a cold solvent and dried under vacuum.

Purification Process

Purification of both Umeclidinium Bromide and its deuterated analog is critical to achieve the high purity required for pharmaceutical use and as an analytical standard. The primary method of purification is recrystallization.

Purification Workflow

The general workflow for the purification of Umeclidinium Bromide is presented below.

Caption: Purification workflow for Umeclidinium Bromide.

Experimental Protocol: Recrystallization

-

The crude Umeclidinium Bromide is suspended in a suitable solvent or solvent mixture, such as water or a methanol/water mixture.[5]

-

The suspension is heated to reflux to achieve complete dissolution.

-

The hot solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

The crystallization process can be initiated by seeding with a small crystal of pure Umeclidinium Bromide.

-

Once crystallization is complete, the mixture is cooled further in an ice bath to maximize the yield.

-

The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

The purified crystals are then dried under vacuum at a controlled temperature (e.g., 40-60 °C) to remove residual solvent.[4]

Quantitative Data: Purification

| Purification Step | Solvent System | Initial Purity (by HPLC) (%) | Final Purity (by HPLC) (%) | Yield (%) | Reference |

| Recrystallization | Water | >95 | ≥99.0 | ~85-95 | [4] |

| Recrystallization | Methanol/Water | >95 | >99.8 | ~80-90 | [5] |

Analytical Characterization

The purity and identity of Umeclidinium Bromide and its deuterated analog are confirmed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method for purity assessment.

HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Acetonitrile and a buffer (e.g., sodium perchlorate, pH 2.5) in a ratio of 60:40 (v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 224 nm | [6] |

| Column Temperature | 40 °C | [6] |

| Retention Time | Approximately 5.4 min | [6] |

Purity and Impurity Profile

The purity of the final product should be consistently high, typically exceeding 99.5% as determined by HPLC.[7] Impurity profiling is also a critical aspect of quality control, identifying and quantifying any process-related impurities or degradation products.

Mechanism of Action: Signaling Pathway

Umeclidinium Bromide exerts its therapeutic effect by acting as a long-acting antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, in the smooth muscle of the airways.

Caption: Signaling pathway of Umeclidinium Bromide in airway smooth muscle.

In patients with COPD, increased cholinergic tone leads to bronchoconstriction. Acetylcholine released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells. This activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, resulting in smooth muscle contraction and narrowing of the airways. Umeclidinium Bromide competitively inhibits the binding of acetylcholine to the M3 receptor, thereby blocking this signaling pathway, leading to bronchodilation and relief of COPD symptoms.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Umeclidinium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Umeclidinium Bromide-d5, a deuterated isotopologue of Umeclidinium Bromide. The inclusion of deuterium (d5) makes it a valuable tool in pharmacokinetic studies and other research applications. This document outlines key quantitative data, details relevant experimental protocols for property determination, and visualizes associated biological pathways and analytical workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Umeclidinium Bromide. Data for the deuterated form is often limited; therefore, properties of the non-deuterated form are provided as a close proxy, with differences primarily relating to molecular weight.

Table 1: General and Chemical Properties

| Property | This compound | Umeclidinium Bromide |

| Chemical Name | 4-(Hydroxydiphenylmethyl)-1-[2-[(phenyl-d5)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octane bromide | 4-(hydroxydiphenylmethyl)-1-[2-(phenylmethoxy)ethyl]-1- azoniabicyclo[2.2.2]octane, monobromide[1] |

| Synonyms | GSK573719A-d5[2] | GSK573719[1] |

| Molecular Formula | C₂₉H₂₉D₅BrNO₂[3][4][5] | C₂₉H₃₄BrNO₂[6] |

| Molecular Weight | 513.52 g/mol [3][4][5] | 508.5 g/mol [1] |

| CAS Number | 869113-09-7 (unlabeled)[3][4] | 869113-09-7[1] |

| Appearance | Crystalline solid[1] | Crystalline solid[1] |

Table 2: Solubility and Partitioning Properties

| Property | Value (for Umeclidinium Bromide) | Solvent/Conditions |

| Solubility | Slightly soluble | Water, Methanol, Ethanol, Acetonitrile, Propan-1-ol[7][8] |

| ~0.14 mg/mL | Ethanol[1] | |

| ~15 mg/mL | DMSO[1] | |

| ~10 mg/mL | Dimethyl formamide[1] | |

| ~0.25 mg/mL | 1:3 solution of DMSO:PBS (pH 7.2)[1] | |

| pKa (Strongest Acidic) | 13.04 (Predicted) | Chemaxon[9][10] |

| pKa (Strongest Basic) | -3.7 (Predicted) | Chemaxon[9][10] |

Table 3: Thermal Properties

| Property | Value (for Umeclidinium Bromide) |

| Melting Point | >231°C (decomposition)[11] |

| 232°C (determined by DSC)[12] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

-

Preparation: An excess amount of solid this compound is added to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspensions are allowed to stand to permit the sedimentation of the excess solid. To ensure complete separation of the solid from the saturated solution, the samples are centrifuged at a high speed.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn. The concentration of this compound in the solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantification: The solubility is calculated from the measured concentration of the saturated solution.

Melting Point Determination (USP <741> Method)

The melting range of this compound can be determined according to the United States Pharmacopeia (USP) general chapter <741>.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube to a packed height of 2.5-3.5 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly increased to about 5°C below the expected melting point and then increased at a slower rate of approximately 1°C per minute.

-

Observation: The melting range is observed and recorded. The start of the melting range is the temperature at which the substance begins to collapse or form a liquid phase, and the end of the range is the temperature at which the substance is completely melted.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point of half-neutralization.

Mechanism of Action and Signaling Pathway

Umeclidinium is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic agent. It exhibits its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the smooth muscle of the airways.[10] While it has a similar affinity for all five muscarinic receptor subtypes (M1-M5), its primary therapeutic effect in the treatment of Chronic Obstructive Pulmonary Disease (COPD) is mediated through the blockade of M3 receptors.[9][13]

The blockade of M3 receptors prevents the downstream signaling cascade that leads to bronchoconstriction. The following diagram illustrates the M3 receptor signaling pathway and the inhibitory action of Umeclidinium Bromide.

References

- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Umeclidinium Bromide-d5: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its deuterated form, Umeclidinium Bromide-d5, is functionally identical in its mechanism of action at the receptor level, with the deuterium labeling primarily serving as a tool for pharmacokinetic studies. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of Umeclidinium Bromide's engagement with the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Umeclidinium Bromide exerts its therapeutic effect through competitive antagonism of acetylcholine at muscarinic receptors.[1] In the airways, this action is predominantly at the M3 subtype located on airway smooth muscle, leading to bronchodilation.[1][2] This document will detail the binding affinity, functional potency, and receptor kinetics of Umeclidinium Bromide, supported by summaries of experimental protocols and visual representations of key pathways.

Core Mechanism of Action: Competitive Antagonism

Umeclidinium Bromide functions as a competitive inhibitor of acetylcholine at all five muscarinic receptor subtypes.[3] By binding to the orthosteric site on the receptor, it prevents the endogenous ligand, acetylcholine, from binding and initiating downstream signaling cascades that lead to physiological responses such as smooth muscle contraction.

M3 Receptor Antagonism and Bronchodilation

The primary therapeutic effect of Umeclidinium Bromide in COPD is achieved through its antagonism of the M3 muscarinic receptor.[1][2] M3 receptors are Gq-protein coupled receptors predominantly expressed on airway smooth muscle.[2] Activation of these receptors by acetylcholine initiates a signaling cascade that results in bronchoconstriction. Umeclidinium Bromide's blockade of the M3 receptor inhibits this pathway, leading to smooth muscle relaxation and bronchodilation.[1]

The signaling pathway initiated by M3 receptor activation is as follows:

-

Acetylcholine Binding: Acetylcholine binds to the M3 receptor.

-

Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.

Umeclidinium Bromide, by competitively inhibiting the initial binding of acetylcholine, effectively halts this entire cascade.

Quantitative Data

The affinity and functional potency of Umeclidinium Bromide have been characterized across the five human muscarinic receptor subtypes using various in vitro assays.

Binding Affinity

The binding affinity of Umeclidinium Bromide for muscarinic receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor, with a lower Ki value indicating higher affinity.

| Receptor Subtype | Ki (nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.13 |

| M5 | 0.05 |

Data sourced from radioligand binding assays using cell membrane preparations from Chinese Hamster Ovary (CHO) cells expressing the respective human muscarinic receptor subtypes.

Functional Antagonism

The functional potency of Umeclidinium Bromide as an antagonist is determined by its ability to inhibit the response induced by a muscarinic agonist. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Receptor Subtype | Assay Type | pA2 Value |

| M3 | Acetylcholine-mediated Ca2+ mobilization in CHO cells | 10.6 |

| M3 | Carbachol-induced contraction in human bronchial strips | 9.5 |

Data indicates potent antagonism at the M3 receptor.

Receptor Kinetics

The long duration of action of Umeclidinium Bromide is attributed to its slow dissociation from the muscarinic receptors, particularly the M3 subtype. This is characterized by a long residence time at the receptor.

| Receptor Subtype | Dissociation Half-life (t1/2) in minutes |

| M2 | 9 |

| M3 | 82 |

Data from dissociation of [3H]Umeclidinium Bromide from recombinant human M2 and M3 muscarinic receptors.

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the quantitative data presented above.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Umeclidinium Bromide) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

-

Cell Membranes: Membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: Umeclidinium Bromide.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

2. Method:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled test compound (Umeclidinium Bromide).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist (Umeclidinium Bromide) to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) at Gq-coupled muscarinic receptors (M1, M3, M5).

1. Materials:

-

Cells: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: Acetylcholine or carbachol.

-

Antagonist: Umeclidinium Bromide.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.

2. Method:

-

Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Antagonist Pre-incubation: The dye-containing buffer is removed, and cells are pre-incubated with varying concentrations of Umeclidinium Bromide in assay buffer for a defined period.

-

Agonist Stimulation and Measurement: The microplate is placed in the fluorescence plate reader. The agonist is added to the wells, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium.

3. Data Analysis:

-

The peak fluorescence response is measured for each concentration of the agonist in the presence and absence of different concentrations of the antagonist.

-

Concentration-response curves for the agonist are generated at each antagonist concentration.

-

The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line, assuming a slope of 1, which is indicative of competitive antagonism.

Conclusion

Umeclidinium Bromide is a potent and long-acting muscarinic antagonist with high affinity for all five muscarinic receptor subtypes. Its therapeutic efficacy in COPD is primarily driven by its competitive antagonism of M3 receptors in the airway smooth muscle, leading to bronchodilation. The long duration of action is a result of its slow dissociation kinetics from the M3 receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of the mechanism of action of Umeclidinium Bromide at the molecular and cellular levels, offering valuable insights for researchers and drug development professionals in the field of respiratory medicine.

References

The Strategic Advantage of Deuterium-Modification in Umeclidinium Bromide Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the prospective advantages of utilizing deuterated Umeclidinium Bromide in research and development. While clinical data on deuterated Umeclidinium Bromide is not yet publicly available, this document extrapolates the well-established benefits of kinetic isotope effects to its known metabolic pathways. The guide outlines a proposed research framework, including detailed experimental protocols and hypothetical data, to investigate these potential advantages.

Introduction to Umeclidinium Bromide and the Role of Deuteration

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. It functions by competitively inhibiting acetylcholine at M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation[2]. The therapeutic efficacy of Umeclidinium Bromide is well-documented; however, like many pharmaceuticals, its pharmacokinetic profile is subject to inter-individual variability, partly due to genetic polymorphisms in metabolizing enzymes.

Pharmacokinetic studies have established that Umeclidinium Bromide is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system[2][3]. The main metabolic pathways are oxidative, involving hydroxylation and O-dealkylation[2][3]. This metabolic vulnerability presents an opportunity for optimization through selective deuteration.

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to enhance a drug's metabolic stability, leading to several potential advantages in a research and clinical setting.

Hypothesized Advantages of Deuterated Umeclidinium Bromide

Based on the known metabolic profile of Umeclidinium Bromide, the following advantages of a deuterated analog are hypothesized:

-

Improved Metabolic Stability and Increased Half-Life: Deuteration at the sites of CYP2D6-mediated oxidation is expected to slow down the rate of metabolism. This would lead to a longer plasma half-life and sustained therapeutic concentrations.

-

Reduced Pharmacokinetic Variability: The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes. By attenuating the rate of metabolism, deuteration could potentially reduce the pharmacokinetic differences between these patient populations, leading to more predictable drug exposure.

-

Lower Dosing Frequency or Reduced Dose: An increased half-life and greater metabolic stability could allow for a reduction in the required dose or less frequent administration to achieve the same therapeutic effect, potentially improving patient compliance and reducing the overall drug burden.

-

Altered Metabolite Profile: By slowing down the primary metabolic pathways, deuteration could potentially shift the metabolism towards other routes, which might produce fewer or less active metabolites.

Proposed Research and Development Plan

A structured research plan is essential to validate the hypothesized advantages of deuterated Umeclidinium Bromide. This would involve the synthesis of a deuterated analog followed by a series of in vitro and in vivo studies.

Synthesis of Deuterated Umeclidinium Bromide

The synthesis of deuterated Umeclidinium Bromide would involve the incorporation of deuterium at the metabolically active sites. Based on the known oxidative metabolism, strategic locations for deuteration would include the benzyl group and the quinuclidine ring system. The synthesis could be adapted from established methods for preparing Umeclidinium Bromide, utilizing deuterated starting materials or reagents[4][5][6].

Data Presentation: Hypothetical Comparative Data

The following tables summarize the expected outcomes from comparative studies between standard Umeclidinium Bromide (UMEC) and its deuterated counterpart (D-UMEC).

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Umeclidinium Bromide (UMEC) | 25 | 27.7 |

| Deuterated Umeclidinium Bromide (D-UMEC) | 75 | 9.2 |

Table 2: Hypothetical Pharmacokinetic Parameters in a Rodent Model

| Parameter | Umeclidinium Bromide (UMEC) | Deuterated Umeclidinium Bromide (D-UMEC) |

| Tmax (h) | 0.25 | 0.25 |

| Cmax (ng/mL) | 15.2 | 18.5 |

| AUC₀-t (ng·h/mL) | 91.2 | 273.6 |

| t½ (h) | 4.5 | 13.5 |

| Clearance (mL/h/kg) | 548 | 183 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of deuterated Umeclidinium Bromide.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of UMEC and D-UMEC in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

UMEC and D-UMEC stock solutions (in DMSO)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a microsomal incubation mixture by combining human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Add UMEC or D-UMEC to the microsomal mixture to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

M3 Receptor Binding Assay

Objective: To ensure that deuteration does not adversely affect the binding affinity of Umeclidinium Bromide to the human muscarinic M3 receptor.

Materials:

-

Cell membranes expressing the human M3 receptor

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

UMEC and D-UMEC

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation fluid and counter

Protocol:

-

In a 96-well plate, combine the M3 receptor-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of either UMEC or D-UMEC.

-

Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform a non-linear regression analysis of the competition binding data to determine the Ki (inhibitory constant) for both compounds.

Mandatory Visualizations

M3 Receptor Signaling Pathway

Caption: M3 Receptor Signaling Pathway and Umeclidinium Bromide's Mechanism of Action.

Experimental Workflow for Evaluating Deuterated Umeclidinium Bromide

Caption: Proposed Experimental Workflow for the Evaluation of Deuterated Umeclidinium Bromide.

Conclusion

The strategic deuteration of Umeclidinium Bromide presents a compelling opportunity to enhance its pharmacokinetic properties. By targeting the known sites of CYP2D6-mediated metabolism, a deuterated analog is hypothesized to exhibit greater metabolic stability, a longer half-life, and reduced inter-individual pharmacokinetic variability. The proposed research plan, encompassing synthesis, in vitro assays, and in vivo studies, provides a clear pathway to validate these potential advantages. If successful, deuterated Umeclidinium Bromide could represent a significant advancement in the treatment of COPD, offering a more predictable and potentially more effective therapeutic option for patients. Further research in this area is strongly warranted.

References

- 1. Umeclidinium bromide - Wikipedia [en.wikipedia.org]

- 2. Umeclidinium Bromide and Vilanterol Trifenatate Inhalation Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]

- 6. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

Umeclidinium Bromide-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Umeclidinium Bromide-d5, a deuterated analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA). This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

| Property | This compound | Umeclidinium Bromide |

| CAS Number | 869113-09-7 (unlabeled)[1][2] | 869113-09-7[3] |

| Molecular Formula | C₂₉H₂₉D₅BrNO₂[1][2] | C₂₉H₃₄BrNO₂[3] |

| Molecular Weight | 513.52 g/mol [1][2] | 508.49 g/mol [3] |

| Synonyms | 4-(hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide[2][4] | 4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide[1] |

Mechanism of Action

Umeclidinium Bromide is a long-acting muscarinic antagonist with high affinity for all five human muscarinic receptor subtypes (M1-M5).[5][6] Its therapeutic effect in the treatment of Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of M3 muscarinic receptors located on airway smooth muscle cells.[1][7][8]

Acetylcholine, a neurotransmitter released from parasympathetic nerves, binds to M3 receptors on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.[9] Umeclidinium Bromide acts as a competitive and reversible antagonist at these M3 receptors, preventing acetylcholine from binding and thereby inhibiting the downstream signaling that causes smooth muscle contraction.[1][10] This results in bronchodilation and improved airflow in patients with COPD.[2][7] The dissociation of Umeclidinium Bromide from the M3 receptor is slow, which contributes to its long duration of action, allowing for once-daily dosing.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Umeclidinium Bromide at the M3 muscarinic receptor in airway smooth muscle cells.

Experimental Protocols

A key in vitro experiment to characterize the binding affinity of a muscarinic antagonist like Umeclidinium Bromide is a radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of Umeclidinium Bromide for the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

-

[³H]-N-methyl scopolamine (radioligand).

-

Umeclidinium Bromide (test compound).

-

Atropine (reference compound).

-

Scintillation proximity assay (SPA) beads (for M1, M2, M3).

-

Glass fiber filters (for M4, M5).

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Methodology:

For M1, M2, and M3 Receptors (Scintillation Proximity Assay):

-

Incubate cell membranes with wheat germ agglutinin SPA beads in HEPES buffer.

-

Add [³H]-N-methyl scopolamine to the membrane-bead mixture.

-

Add varying concentrations of Umeclidinium Bromide or vehicle (DMSO) to the wells of a 96-well plate.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.

-

Centrifuge the plates to pellet the beads.

-

Measure the radioactivity in each well using a scintillation counter.

For M4 and M5 Receptors (Filtration Assay):

-

Incubate cell membranes with [³H]-N-methyl scopolamine and varying concentrations of Umeclidinium Bromide in HEPES buffer.

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of atropine) from total binding.

-

Plot the percentage of specific binding against the logarithm of the Umeclidinium Bromide concentration.

-

Calculate the IC₅₀ (the concentration of Umeclidinium Bromide that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the general workflow for a competitive radioligand binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Umeclidinium Bromide? [synapse.patsnap.com]

- 3. Umeclidinium bromide versus placebo for people with chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. tga.gov.au [tga.gov.au]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Umeclidinium bromide | C29H34BrNO2 | CID 11519069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Purity Assessment of Umeclidinium Bromide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed to assess the isotopic purity of Umeclidinium Bromide-d5, a deuterated analog of the long-acting muscarinic antagonist, Umeclidinium Bromide. The incorporation of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic enrichment a critical aspect of quality control in drug development and research.[1] This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies for this purpose.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a sample that consists of the desired isotopically labeled molecule, in this case, this compound. The synthesis of deuterated compounds is seldom perfect, leading to the presence of isotopologues with fewer or more deuterium atoms than intended. These isotopic impurities can arise from incomplete deuteration or back-exchange reactions. Assessing the isotopic distribution is crucial for ensuring the consistency, efficacy, and safety of the deuterated drug substance. The primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies and Experimental Protocols

The following sections detail the experimental protocols for the two primary methods used to determine the isotopic purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating the deuterated compound from non-labeled and other impurities, followed by mass analysis to determine the distribution of isotopologues. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is particularly well-suited for this analysis due to its ability to resolve ions with very small mass differences.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size), is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Full scan mode to detect all isotopologues.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of Umeclidinium Bromide (d0) and its deuterated isotopologues (d1, d2, d3, d4, d5, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all detected isotopologues.

-

The isotopic purity is reported as the percentage of the d5 isotopologue.

-

dot

Caption: Workflow for Isotopic Purity Assessment by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another primary technique for determining isotopic purity. By comparing the integrals of signals from protons in the non-deuterated positions to the residual signals from the deuterated positions in the ¹H NMR spectrum, the degree of deuteration can be calculated. ²H NMR can also be used to directly observe the deuterium signals.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a known volume of a deuterated solvent that does not contain signals in the regions of interest (e.g., DMSO-d6 or Methanol-d4).

-

Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to the non-deuterated protons of Umeclidinium Bromide.

-

Integrate the residual proton signals at the positions intended for deuteration (on the benzyl ring).

-

Integrate the signal from the internal standard.

-

-

Data Analysis:

-

Calculate the molar ratio of the this compound to the internal standard to determine the chemical purity.

-

Calculate the percentage of deuteration at the specified positions by comparing the integral of the residual proton signals to the integrals of the non-deuterated protons. The isotopic purity is then calculated from the degree of deuteration.

-

dot

Caption: Workflow for Isotopic Purity Assessment by ¹H-NMR.

Data Presentation and Interpretation

The quantitative data obtained from the analyses should be summarized in a clear and concise manner. A Certificate of Analysis (CoA) is a standard document for presenting such data.

Certificate of Analysis - Example Data

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Chemical Purity | ¹H-NMR | ≥ 98.0% | 99.5% |

| Isotopic Purity (d5) | LC-MS | ≥ 98.0% | 99.2% |

| Isotopic Distribution | LC-MS | Report results | d0: 0.1%, d1: 0.1%, d2: 0.2%, d3: 0.3%, d4: 0.1%, d5: 99.2% |

| Structure Confirmation | ¹H-NMR, MS | Conforms to structure | Conforms |

Tabulated Isotopic Distribution Data from LC-MS

| Isotopologue | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |

| d0 (Umeclidinium) | 508.18 | 508.18 | 0.1 |

| d1 | 509.19 | 509.19 | 0.1 |

| d2 | 510.19 | 510.19 | 0.2 |

| d3 | 511.20 | 511.20 | 0.3 |

| d4 | 512.20 | 512.20 | 0.1 |

| d5 (Umeclidinium-d5) | 513.21 | 513.21 | 99.2 |

Conclusion

The assessment of isotopic purity is a non-negotiable step in the quality control of deuterated pharmaceutical compounds like this compound. Both LC-MS and NMR spectroscopy provide robust and reliable methods for this determination. The detailed protocols and data presentation formats outlined in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and consistency of this compound. The high isotopic purity of the material is essential for the accurate interpretation of its pharmacokinetic and metabolic profiles in preclinical and clinical studies.

References

Umeclidinium Bromide-d5 supplier and material safety data sheet

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Umeclidinium Bromide-d5, including a list of suppliers, detailed material safety data, and experimental protocols.

Suppliers of this compound

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. When selecting a supplier, it is crucial to consider factors such as product purity, availability of a comprehensive Certificate of Analysis (CoA), and adherence to quality control standards.

Table 1: Prominent Suppliers of this compound

| Supplier | Website | Notes |

| KM Pharma Solution Pvt. Ltd. | Not directly available | Provides a Material Safety Data Sheet for this compound. |

| Smolecule | --INVALID-LINK-- | Lists this compound in their catalog. |

| MedChemExpress | --INVALID-LINK-- | Offers Umeclidinium-d5 bromide for research use. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides this compound with its CAS number for the unlabeled compound. |

| Pharmaffiliates | --INVALID-LINK-- | Lists this compound as a pharmaceutical standard. |

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety and handling information for this compound, compiled from various supplier safety data sheets for the deuterated and non-deuterated forms. It is imperative to consult the specific MSDS provided by the supplier before handling the compound.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 4-(Hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide | [1] |

| Molecular Formula | C₂₉H₂₉D₅BrNO₂ | [1] |

| Molecular Weight | 513.53 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in water |

Toxicological Information

Data for the deuterated compound is limited; the following is based on the non-deuterated form, Umeclidinium Bromide.

| Hazard Classification | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3][4] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][4] |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory tract irritation) | May cause respiratory irritation.[2][4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established routes for the non-deuterated analog. The key modification involves the use of a deuterated starting material, benzyl-d5 bromide.

Reaction Scheme:

α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol + Benzyl-d5 bromide → this compound

Materials:

-

α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol

-

Benzyl-d5 bromide

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask purged with argon, dissolve α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol in anhydrous acetonitrile.

-

Add a stoichiometric equivalent of benzyl-d5 bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a white solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method can be employed for the purity and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify the this compound peak by its retention time.

-

Calculate the purity of the sample by the area percentage method. For quantification, use a calibration curve generated from the standard solutions.

Visualizations

Caption: Workflow for procuring and safely handling this compound.

Caption: Key sections of a Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Umeclidinium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1][2][3] It functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors on airway smooth muscle, leading to bronchodilation. Umeclidinium bromide exhibits a high affinity for all subtypes of human muscarinic receptors (M1 to M5).[4][5] The deuterated version, Umeclidinium Bromide-d5, serves as a stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies during drug development, allowing for precise quantification in biological matrices.[4][6] This guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound, alongside relevant experimental protocols and pathway visualizations.

Physicochemical Properties: Theoretical vs. Experimental

The introduction of five deuterium atoms into the Umeclidinium Bromide structure results in a predictable increase in its molecular weight. While many fundamental properties are assumed to be similar to the parent compound, experimental verification is crucial for its application in quantitative analysis.

Theoretical Properties

Theoretical properties are calculated based on the molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₉D₅BrNO₂ | [4][7][8] |

| Molecular Weight | 513.52 g/mol | [4][7][8] |

| Alternate Name | 4-(hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide | [8] |

| Unlabeled CAS No. | 869113-09-7 | [4][7][8] |

Experimental Properties

Experimental data provides real-world measurements of the compound's characteristics. The data below is for the non-deuterated Umeclidinium Bromide, as specific experimental data for the d5 variant is primarily focused on its use as an internal standard in mass spectrometry. The deuteration is not expected to significantly alter its biological activity or general chemical properties.[6]

| Property | Value | Source |

| Appearance | White Powder | [9] |

| Solubility | Slightly soluble in water, methanol, ethanol, acetonitrile, and propan-1-ol.[9] | |

| Plasma Protein Binding | ~89% (in vitro) | [5] |

| Metabolism | Primarily metabolized by Cytochrome P450 2D6 (CYP2D6).[5] Substrate for P-glycoprotein (P-gp) transporter.[5] | |

| Absolute Bioavailability | ~13% after inhalation, with negligible oral absorption. | [5] |

| Elimination Half-life | Approximately 11 hours following oral inhalation.[9] |

Pharmacological Profile

Mechanism of Action

Umeclidinium is a muscarinic receptor antagonist.[1][10] In the airways, the parasympathetic nervous system plays a key role in regulating airway smooth muscle tone, primarily through the action of acetylcholine on M3 muscarinic receptors.[1] Umeclidinium bromide competitively and reversibly inhibits these M3 receptors, preventing acetylcholine-induced bronchoconstriction and leading to bronchodilation.[1][5][10] While it has a high affinity for all five muscarinic receptor subtypes, its therapeutic effect in COPD is primarily attributed to its action on M3 receptors in the lungs.[10][11]

Receptor Binding Affinity

Experimental studies have determined the binding affinity (Ki) of Umeclidinium bromide for the five human muscarinic acetylcholine receptor (mAChR) subtypes. These studies demonstrate its high, non-selective affinity across all receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| M1 | 0.05 - 0.16 nM |

| M2 | 0.05 - 0.16 nM |

| M3 | 0.05 - 0.16 nM |

| M4 | 0.05 - 0.16 nM |

| M5 | 0.05 - 0.16 nM |

| Source:[4][6][12] |

Experimental Methodologies

The analysis of this compound and its non-deuterated counterpart relies on sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous determination of umeclidinium and other compounds in pharmaceutical dosage forms is Reverse-Phase HPLC (RP-HPLC).[13]

Protocol:

-

Standard & Sample Preparation:

-

Accurately weigh and transfer 10 mg of Umeclidinium Bromide standard into a 50 mL volumetric flask.[13]

-

Add 10 mL of water, sonicate for 10 minutes, and dilute to volume with water to create a stock solution.[13]

-

Prepare working standards by further diluting the stock solution with water.[13]

-

Prepare sample solutions similarly from the pharmaceutical dosage form.

-

-

Chromatographic Conditions:

-

Column: Symmetry C18 (4.6 x 150mm, 5µm) or equivalent.

-

Mobile Phase: A mixture of aqueous buffer (e.g., Potassium dihydrogen phosphate, pH 4.8) and an organic solvent (e.g., Methanol or Acetonitrile) in a ratio such as 40:60 or 65:35.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 10 µL.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of Umeclidinium in the sample by comparing its peak area to that of the standard.

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary technique where this compound is employed. The deuterated standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Protocol (Conceptual):

-

Sample Preparation:

-

To a biological sample (e.g., 200 µL of urine or plasma), add a known amount of this compound internal standard solution.[14]

-

Perform sample clean-up, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a UPLC/HPLC system with a C18 column to chromatographically separate the analyte from other components.[14] A gradient elution with mobile phases like ammonium formate and acetonitrile is common.[14]

-

Mass Spectrometry:

-

Employ a mass spectrometer (e.g., QTOF or triple quadrupole) with an electrospray ionization (ESI) source.

-

Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

-

Monitor a specific precursor-to-product ion transition for Umeclidinium Bromide and a separate, distinct transition for this compound.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of Umeclidinium Bromide and a fixed concentration of this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of Umeclidinium Bromide in the unknown sample by interpolating its area ratio from the calibration curve.

-

Receptor Binding Assay

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

Protocol (Scintillation Proximity Assay):

-

Preparation:

-

Prepare cell membranes from cell lines expressing the human muscarinic receptors (M1-M5).

-

Incubate membranes with wheat germ agglutinin beads in HEPES buffer.[12]

-

-

Assay:

-

Detection & Analysis:

-

Centrifuge the plates.[12]

-

Measure radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

-

Determine non-specific binding using a high concentration of a known antagonist like atropine.[12]

-

Calculate the inhibition constant (Ki) for Umeclidinium Bromide by analyzing the displacement of the radioligand.[12]

-

Conclusion

This compound is an indispensable tool in the development and analysis of its non-deuterated therapeutic counterpart. Its theoretical properties, particularly its increased mass, are precisely defined. Experimentally, while its core pharmacological activity is expected to mirror that of Umeclidinium Bromide, its primary role is as an internal standard in mass spectrometric assays. The detailed methodologies for HPLC, MS, and receptor binding assays underscore the rigorous analytical framework required to characterize and quantify this potent long-acting muscarinic antagonist. This guide provides a foundational understanding for researchers and professionals working with Umeclidinium and its deuterated analogues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Umeclidinium bromide - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buy this compound [smolecule.com]

- 7. scbt.com [scbt.com]

- 8. vivanls.com [vivanls.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Umeclidinium bromide | C29H34BrNO2 | CID 11519069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iajps.com [iajps.com]

- 14. Reproducibility assessment for a broad spectrum drug screening method from urine using liquid chromatography time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Umeclidinium Bromide-d5 for Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1][2] It functions by competitively inhibiting acetylcholine at muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4][5] In the landscape of early-stage drug discovery, the umeclidinium scaffold serves as a valuable pharmacological tool. Furthermore, its deuterated analogue, Umeclidinium Bromide-d5, plays a critical role, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[6]

The incorporation of deuterium (a stable, heavy isotope of hydrogen) into a drug molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight.[7][] This distinction is fundamental for its use in techniques like liquid chromatography-mass spectrometry (LC-MS), where it can be differentiated from the non-labeled parent drug.[9][10] This guide provides a comprehensive overview of this compound, detailing the pharmacology of the parent compound, its application in bioanalytical methods, relevant experimental protocols, and the underlying signaling pathways.

Pharmacology of Umeclidinium Bromide

Mechanism of Action

Umeclidinium exerts its pharmacological effects by acting as a competitive and reversible antagonist of acetylcholine at the muscarinic acetylcholine receptors (mAChRs).[4] There are five subtypes of muscarinic receptors (M1-M5).[11] In the human airway, the M3 receptor is the predominant subtype on smooth muscle cells and mediates bronchoconstriction.[11][12] By blocking the M3 receptor, umeclidinium prevents acetylcholine-induced signal transduction, thereby inhibiting bronchoconstriction and promoting airway relaxation.[1][3]

M3 Receptor Signaling Pathway

The binding of the endogenous ligand, acetylcholine (ACh), to the M3 receptor initiates a well-defined signaling cascade. The M3 receptor is coupled to the Gq class of G proteins.[13] Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[14] Umeclidinium competitively blocks acetylcholine at the initial receptor binding step, thus inhibiting this entire downstream cascade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tga.gov.au [tga.gov.au]

- 3. What is the mechanism of Umeclidinium Bromide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Umeclidinium Bromide and Vilanterol Trifenatate Inhalation Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 14. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Umeclidinium in Human Plasma

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Umeclidinium in human plasma, using Umeclidinium Bromide-d5 as a stable isotope-labeled internal standard (SIL-IS). The described method employs a straightforward protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, offering a lower limit of quantification (LLOQ) of 20 pg/mL from a 100 µL plasma sample[1]. The calibration curve is linear over a wide dynamic range, and the method demonstrates excellent precision, accuracy, and recovery.

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Accurate quantification of Umeclidinium in biological matrices is crucial for pharmacokinetic and bioequivalence studies to ensure its safety and efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications[2]. This application note provides a detailed protocol for the quantification of Umeclidinium in human plasma, which can be readily implemented in a bioanalytical laboratory. This compound is used as the internal standard to compensate for matrix effects and variations in sample processing and instrument response[3].

Experimental

Materials and Reagents

-

Umeclidinium Bromide (Reference Standard)

-

This compound (Internal Standard)[3]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for efficient separation.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 4 °C |

Table 2: Mass Spectrometric Conditions

| Parameter | Umeclidinium | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | To be determined | To be determined |

| Collision Energy (eV) | To be optimized | To be optimized |

| Declustering Potential (V) | To be optimized | To be optimized |

| Ion Source Gas 1 | 50 psi | 50 psi |

| Ion Source Gas 2 | 50 psi | 50 psi |

| Curtain Gas | 35 psi | 35 psi |

| Temperature | 500 °C | 500 °C |

Note: MRM transitions and compound-specific parameters need to be optimized by infusing the analytes into the mass spectrometer.

Protocols

Standard and QC Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving Umeclidinium Bromide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the protein precipitation procedure for plasma samples.

Caption: Protein precipitation workflow for plasma samples.

Method Validation Summary

A summary of the typical method validation parameters is presented below.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20 - 20,000 pg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1] |